N-[(2-chlorophenyl)methyl]-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide
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Description
N-[(2-chlorophenyl)methyl]-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide is a useful research compound. Its molecular formula is C23H19ClFN3O2 and its molecular weight is 423.87. The purity is usually 95%.
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Scientific Research Applications
Photovoltaic Efficiency Modeling and Ligand-Protein Interactions
Spectroscopic and Quantum Mechanical Studies : This research focuses on the synthesis and study of vibrational spectra and electronic properties of related bioactive benzothiazolinone acetamide analogs. The compounds exhibit potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and free energy of electron injection. Moreover, their non-linear optical (NLO) activity and potential in molecular docking with Cyclooxygenase 1 (COX1) have been explored, suggesting their relevance in photovoltaic efficiency modeling and ligand-protein interactions (Mary et al., 2020).
Supramolecular Architectures through Hydrogen Bonding
Experimental and Density Functional Theory Analyses : The study demonstrates the synthesis of novel pyridine-based hydrazone derivatives, showcasing the importance of intra- and intermolecular hydrogen bonding for structural stabilization. This research underlines the role of hydrogen bonding in materials architecture, particularly for compounds with nitrogen and oxygen atoms, contributing to our understanding of supramolecular chemistry (Khalid et al., 2021).
Anti-Lung Cancer Activity
Novel Fluoro Substituted Benzo[b]pyran : This study provides insights into the anti-cancer activity of fluoro-substituted benzo[b]pyran derivatives against human cancer cell lines, including lung cancer. Such compounds show promise as low-concentration anticancer agents compared to traditional drugs like 5-fluorodeoxyuridine, highlighting their potential in cancer research (Hammam et al., 2005).
Antiallergic Agents
N-(pyridin-4-yl)-(indol-3-yl)acetamides and Propanamides : The synthesis of new compounds in search of antiallergic properties is detailed, emphasizing the role of N-(pyridin-4-yl) moiety for activity. One highlighted compound showed significant potency in an ovalbumin-induced histamine release assay, suggesting its utility as a novel antiallergic agent (Menciu et al., 1999).
Metabolic Stability in Drug Development
Structure-Activity Relationships of PI3K/mTOR Inhibitors : This research explores various 6,5-heterocycles to improve metabolic stability in the context of drug development. The study identifies analogues with similar in vitro potency and in vivo efficacy, with reduced metabolic deacetylation, relevant for the development of more stable pharmaceutical compounds (Stec et al., 2011).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[1-[(2-fluorophenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFN3O2/c24-19-7-3-1-5-17(19)13-26-21(29)15-28-12-10-16-9-11-27(22(16)23(28)30)14-18-6-2-4-8-20(18)25/h1-12H,13-15H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPOBPVPTSNVGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C=CC3=C(C2=O)N(C=C3)CC4=CC=CC=C4F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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